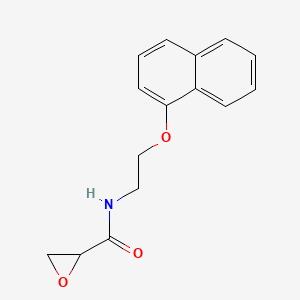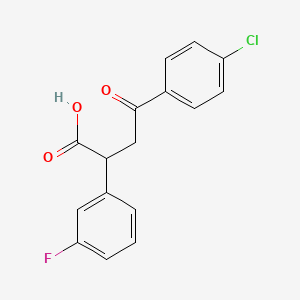
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one.
Formation of Intermediate: The intermediate is then reacted with 4-ethyl aniline under specific reaction conditions to form the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential anticancer properties, particularly against breast cancer cell lines . Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable candidate for further investigation.
Medicine
In medicine, this compound is being explored for its potential use in the treatment of various diseases. Its anticancer properties, along with its potential anti-inflammatory and antimicrobial activities, make it a compound of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features allow for the creation of materials with enhanced stability, reactivity, and other desirable characteristics.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as β-tubulin polymerization, sulfatase, and aromatase . This inhibition leads to the disruption of critical cellular processes, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to induce oxidative stress and modulate signaling pathways contributes to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: This compound shares a similar chromen core structure and has shown promising biological activities.
3-sulfonyl coumarins: These compounds also contain a sulfonyl group attached to the chromen ring and exhibit various biological properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have a fused pyran ring system and are known for their antimicrobial and anticancer activities.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its unique combination of structural features, including the presence of an ethyl group, a methoxy group, and a phenylsulfonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLGWDOGWFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)






![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2763701.png)
![2-(ethylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2763703.png)
![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)
![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)
